molecular formula C6H11NO B13581621 5-Amino-2-methylpent-1-en-3-one

5-Amino-2-methylpent-1-en-3-one

Cat. No.: B13581621
M. Wt: 113.16 g/mol
InChI Key: QKULFQDMMAOSQK-UHFFFAOYSA-N
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Description

5-Amino-2-methylpent-1-en-3-one is an organic compound with the molecular formula C6H11NO It is characterized by the presence of an amino group (-NH2) and a ketone group (C=O) within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methylpent-1-en-3-one can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-pentanone with ammonia under specific conditions to introduce the amino group. Another method includes the use of reductive amination, where 2-methyl-3-pentanone is reacted with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methylpent-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

5-Amino-2-methylpent-1-en-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-methylpent-1-en-3-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and influence cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-pentanone: Lacks the amino group but shares the ketone structure.

    5-Amino-2-methylhex-1-en-3-one: Similar structure with an additional carbon atom.

    2-Amino-3-methylpent-1-en-3-one: Different position of the amino group.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

5-amino-2-methylpent-1-en-3-one

InChI

InChI=1S/C6H11NO/c1-5(2)6(8)3-4-7/h1,3-4,7H2,2H3

InChI Key

QKULFQDMMAOSQK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)CCN

Origin of Product

United States

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